4-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate
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Overview
Description
- This compound has attracted attention due to its potential antimicrobial properties and diverse applications.
4-((E)-{[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate: is a chemical compound with a complex structure. Let’s break it down:
Preparation Methods
- Synthesis involves starting from different 4-substituted benzoic acids :
- Aromatic carboxylic acids (e.g., 4-methyl benzoic acid) are converted into their respective methyl esters.
- These esters then undergo reactions to form the desired compound.
- Industrial production methods may involve large-scale synthesis and purification.
Chemical Reactions Analysis
Reactions: It can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with enzymes, receptors, or cellular components.
Medicine: Assess its antimicrobial, antifungal, or anticancer properties.
Industry: Consider applications in materials science or chemical processes.
Mechanism of Action
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors).
- It may affect cellular pathways, leading to antimicrobial or other effects.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features (e.g., the 1,2,4-triazole ring, mercapto group).
Similar Compounds: Explore related compounds (e.g., other 1,2,4-triazoles, phenylacetates).
Remember that further research and experimental validation are essential to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C19H18N4O3S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[3-(4-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]phenyl] acetate |
InChI |
InChI=1S/C19H18N4O3S/c1-12-4-7-15(8-5-12)18-21-22-19(27)23(18)20-11-14-6-9-16(26-13(2)24)17(10-14)25-3/h4-11H,1-3H3,(H,22,27)/b20-11+ |
InChI Key |
NKEMOJKSBAPVSL-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)OC(=O)C)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)OC(=O)C)OC |
Origin of Product |
United States |
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